BenchChemオンラインストアへようこそ!

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

CYP11B1 inhibitor CYP11B2 selectivity aldosterone synthase

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine (CAS 33360-28-0; also designated NSC is a synthetic heterocyclic small molecule belonging to the oxazolo[5,4-d]pyrimidine family—a scaffold recognized as a structural purine bioisostere in which the imidazole ring of the purine core is replaced by a 1,3-oxazole moiety. The compound has molecular formula C₁₈H₁₃N₃OS, molecular weight 319.38 g/mol, calculated LogP of 4.58, and polar surface area (PSA) of 77.11 Ų.

Molecular Formula C18H13N3OS
Molecular Weight 319.4 g/mol
CAS No. 33360-28-0
Cat. No. B13987443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
CAS33360-28-0
Molecular FormulaC18H13N3OS
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC=NC3=C2N=C(O3)C4=CC=CC=C4
InChIInChI=1S/C18H13N3OS/c1-3-7-13(8-4-1)11-23-18-15-17(19-12-20-18)22-16(21-15)14-9-5-2-6-10-14/h1-10,12H,11H2
InChIKeyJHUDPTSCIHFIDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine CAS 33360-28-0: Baseline Characterization for Scientific Procurement


7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine (CAS 33360-28-0; also designated NSC 137484) is a synthetic heterocyclic small molecule belonging to the oxazolo[5,4-d]pyrimidine family—a scaffold recognized as a structural purine bioisostere in which the imidazole ring of the purine core is replaced by a 1,3-oxazole moiety [1]. The compound has molecular formula C₁₈H₁₃N₃OS, molecular weight 319.38 g/mol, calculated LogP of 4.58, and polar surface area (PSA) of 77.11 Ų . Its structure features a 2-phenyl substituent on the oxazole ring and a 7-benzylsulfanyl group on the pyrimidine ring, distinguishing it from the closely related 2-methyl analog (CAS 33360-27-9, NSC 137479; MW 257.31) [2]. The compound has been profiled in enzyme inhibition screens against human cytochrome P450 11B1 (CYP11B1, steroid 11β-hydroxylase) and CYP11B2 (aldosterone synthase), with data deposited in BindingDB (BDBM50595543) and ChEMBL (CHEMBL5196053) [3].

Why 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine Cannot Be Interchanged with In-Class Analogs


Within the oxazolo[5,4-d]pyrimidine class, minor structural variations produce profound shifts in target selectivity and potency profiles that preclude generic substitution. The 2-aryl substituent directly modulates both potency and enzyme isoform preference: replacement of the 2-phenyl group (as in CAS 33360-28-0) with a 2-methyl group (CAS 33360-27-9) not only alters molecular weight (319.38 vs. 257.31 g/mol) and lipophilicity (calculated ΔLogP ~1.5 units), but also eliminates potential π-stacking and hydrophobic interactions at the enzyme active site that may govern isoform discrimination [1]. The benzylsulfanyl group at position 7 provides a thioether linkage with conformational flexibility not present in 7-amino or 7-piperazine-substituted analogs—substituents commonly explored for VEGFR2 inhibition in this scaffold class [2]. Critically, the experimentally determined CYP11B1 versus CYP11B2 selectivity profile of CAS 33360-28-0 is inverted relative to the clinically studied CYP11B inhibitor fadrozole, which preferentially targets CYP11B2 [3]. These structural and pharmacological features are not modular; substituting any close analog without experimental validation of the specific target engagement profile would risk loss of the desired biological selectivity.

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine: Quantitative Differentiation Evidence for Procurement Decisions


CYP11B1 versus CYP11B2 Selectivity: Inverted Isoform Preference Relative to Fadrozole

In enzyme inhibition assays conducted under identical experimental conditions (human CYP11B1 and CYP11B2 expressed in Chinese hamster V79 MZh cells, [¹⁴C]-deoxycorticosterone as substrate, 6 h incubation), 7-(benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine demonstrates a pronounced CYP11B1-over-CYP11B2 selectivity profile: IC50 of 167 nM against CYP11B1 versus 5,950 nM against CYP11B2, yielding a selectivity ratio (B2/B1) of approximately 35.6 [1]. This selectivity direction is inverted relative to the clinically characterized agent fadrozole, which exhibits preferential CYP11B2 inhibition (CYP11B1 IC50 ~40 nM; CYP11B2 IC50 ~171 nM; B2/B1 ratio ~0.23, i.e., ~4.3-fold CYP11B2-selective) [2]. The metyrapone baseline, a non-selective clinical CYP11B inhibitor, has a reported CYP11B1 IC50 of 7.83 μM (7,830 nM) in comparable cell-based assays, making CAS 33360-28-0 approximately 47-fold more potent against CYP11B1 . This CYP11B1-selective profile—with over 35-fold discrimination against the homologous CYP11B2 isoform—constitutes the single most quantitatively defensible differentiation claim for this compound and directly informs its suitability for applications requiring selective modulation of cortisol biosynthesis without concomitant aldosterone synthase blockade.

CYP11B1 inhibitor CYP11B2 selectivity aldosterone synthase cortisol biosynthesis steroidogenic enzyme inhibition

Physicochemical Differentiation: 2-Phenyl vs. 2-Methyl Substitution Effects on Lipophilicity and Molecular Recognition Potential

The closest structural analog—7-(benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine (CAS 33360-27-9, NSC 137479)—differs solely by a methyl-to-phenyl substitution at the 2-position of the oxazole ring [1]. This substitution produces quantifiable physicochemical differentiation: molecular weight increases from 257.31 to 319.38 g/mol (+62.07 Da, +24.1%), and calculated LogP increases from approximately 2.9 to 4.58 (ΔLogP +1.7 units, representing a roughly 50-fold increase in calculated octanol-water partition coefficient) . The 2-phenyl group introduces an aromatic ring capable of π-π stacking interactions and expanded hydrophobic contacts with enzyme binding pockets—features absent in the 2-methyl analog. In the context of CYP11B enzyme binding, literature structural data indicate that the corresponding region of the active site accommodates aromatic pharmacophore elements, with fadrozole's benzonitrile moiety engaging in critical π-interactions [2]. While direct comparative CYP11B inhibition data are unavailable for the 2-methyl analog, the substantial difference in lipophilicity and aromatic surface area supports the inference that the 2-phenyl group is a key determinant of binding site complementarity. Researchers procuring this compound for SAR studies or enzyme inhibitor development should recognize that the 2-methyl analog is not a functionally interchangeable surrogate.

lipophilicity structure-property relationship logP molecular recognition π-stacking

Purine Bioisostere Scaffold: Oxazolo[5,4-d]pyrimidine Core as a Privileged Structure for Nucleobase Mimicry

The oxazolo[5,4-d]pyrimidine scaffold is explicitly recognized in the medicinal chemistry and patent literature as a structural purine analog, wherein the imidazole ring of the purine core is formally replaced by a 1,3-oxazole ring system [1]. This bioisosteric relationship is mechanistically significant: purine nucleobases and their analogs engage in a wide range of biological recognition events (kinase ATP-binding sites, nucleic acid polymerases, purinergic receptors, phosphoribosyltransferases), and oxazolo[5,4-d]pyrimidines have been shown to functionally substitute for purines in multiple enzyme systems. Specifically, 2-substituted oxazolo[5,4-d]pyrimidine-7-ones have been characterized as inhibitors of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) with Ki values of 84–173 μM, confirming direct engagement at purine-recognition sites [2]. In the CYP11B enzyme context, the endogenous substrates (11-deoxycortisol, 11-deoxycorticosterone) are steroidal rather than purine-derived; thus the oxazolo[5,4-d]pyrimidine scaffold's engagement of CYP11B1 at nanomolar potency (IC50 167 nM) represents a non-obvious target-scaffold pairing that distinguishes this compound from purine-based CYP inhibitors. A comprehensive 2025 review of oxazolo[5,4-d]pyrimidines identified the scaffold as valuable for anticancer agent design, citing inhibition of VEGFR2, FGFR1, EGFR, and JAKs—targets structurally and mechanistically distinct from CYP11B enzymes [3]. This polypharmacology potential, combined with the experimentally validated CYP11B1-selective profile, supports the compound's procurement as a chemical probe for investigating scaffold-dependent target engagement across divergent enzyme families.

purine bioisostere nucleobase analog scaffold hopping privileged structure antimetabolite design

Drug-Likeness and Physicochemical Property Profile: Comparative Assessment Against Oxazolo[5,4-d]pyrimidine Lead Compounds

The physicochemical property profile of 7-(benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine (MW 319.38; cLogP 4.58; H-bond acceptors 5; H-bond donors 0; rotatable bonds 4; PSA 77.11 Ų) places it within favorable drug-like chemical space by standard metrics: all calculated Lipinski parameters are within guideline ranges, and no Rule-of-Five violations are predicted. Comparative analysis against representative oxazolo[5,4-d]pyrimidine lead compounds from the VEGFR2 inhibitor literature reveals that the prototypical 2,5,7-trisubstituted compound 9n (MW ~377; cLogP ~3.8) and the FGFR1 inhibitor N5g (MW ~341) occupy a similar property space [1]. However, CAS 33360-28-0 lacks a basic amine center at position 7 (present as piperazine or aliphatic amine substituents in the kinase-targeted analogs), which eliminates a potential site for protonation-dependent solubility and CYP2D6/3A4 metabolism liabilities commonly associated with basic amine-containing kinase inhibitors. The absence of H-bond donors, combined with the moderate PSA (77.11 Ų), predicts good passive membrane permeability. Compared to the 2-methyl analog (MW 257.31; cLogP ~2.9; PSA ~77 Ų), the 2-phenyl compound distributes its molecular weight and lipophilicity across a larger aromatic surface, which may enhance binding site complementarity in hydrophobic enzyme pockets at the cost of moderately increased LogP [2]. The thioether linkage (C-S-C) at position 7 is metabolically distinct from the more commonly employed amino linkers in this scaffold class, potentially offering differential oxidative metabolic stability—though direct experimental metabolic stability data for this specific compound are not publicly available.

drug-likeness physicochemical properties Lipinski parameters lead-likeness property-based design

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine: Evidence-Backed Application Scenarios for Scientific Procurement


Selective CYP11B1 Chemical Probe for Cortisol-Dependent Disease Models

The experimentally validated CYP11B1 selectivity profile (IC50 167 nM vs. CYP11B2 IC50 5,950 nM; B2/B1 ratio 35.6) [1] positions this compound as a tool compound for dissecting the physiological consequences of selective 11β-hydroxylase inhibition in cellular and ex vivo adrenal models. Unlike fadrozole—which preferentially inhibits CYP11B2 (aldosterone synthase) and is used clinically for conditions requiring aldosterone suppression—this compound's inverted selectivity makes it suitable for experimental protocols where selective cortisol synthesis blockade without concomitant mineralocorticoid pathway disruption is required . Potential applications include in vitro investigation of glucocorticoid-mediated feedback mechanisms in the hypothalamic-pituitary-adrenal (HPA) axis, studies of cortisol's role in adipocyte differentiation and insulin resistance, and pharmacological validation of CYP11B1 as a therapeutic target in Cushing's syndrome models. Researchers should note that the selectivity ratio of 35.6 provides approximately 1.5 log units of discrimination, which is sufficient for cellular selectivity studies but may require concentration-response curve validation in each experimental system.

Structure-Activity Relationship (SAR) Anchor Point for Oxazolo[5,4-d]pyrimidine Library Design Targeting Steroidogenic CYPs

With a quantitatively characterized CYP11B1/CYP11B2 selectivity profile and a defined structural difference from the 2-methyl analog (ΔMW +62 Da; ΔcLogP +1.7), this compound serves as a rational SAR anchor for medicinal chemistry campaigns exploring oxazolo[5,4-d]pyrimidine derivatives as steroidogenic CYP modulators [1]. The scaffold combines a purine-bioisostere core (recognized for diverse target engagement including HGPRT, VEGFR2, FGFR1, CB2, and IL-33) with a CYP11B1-selective profile—a target-scaffold pairing not extensively explored in the published literature. Systematic variation of the 2-aryl substituent (phenyl, substituted phenyl, heteroaryl), the 7-thioether linker (benzyl, alkyl, aryl), and introduction of substituents at the unsubstituted 5-position could generate SAR hypotheses linking physicochemical properties (lipophilicity, electronic effects, steric bulk) to CYP11B isoform selectivity and potency. The commercially available 2-methyl analog (CAS 33360-27-9) provides a natural comparator for evaluating the contribution of the 2-phenyl group to CYP11B1 binding affinity and selectivity. This compound is appropriate as a starting point for hit-to-lead optimization programs where CYP11B1 selectivity is the primary objective.

Purine Bioisostere Chemical Biology Toolkit for Multi-Target Profiling

The oxazolo[5,4-d]pyrimidine scaffold's established status as a purine bioisostere—explicitly documented in the patent literature as a structural analog of purines [1] and functionally validated through HGPRT inhibition (Ki 84–173 μM for related 7-one derivatives) —supports the procurement of CAS 33360-28-0 as a component of a broader chemical biology toolkit for investigating purine-recognizing enzyme families. While the CYP11B enzymes are not canonical purine-binding proteins (their endogenous substrates are steroidal), the nanomolar CYP11B1 inhibition observed (IC50 167 nM) suggests that the oxazolo[5,4-d]pyrimidine scaffold can productively engage non-purine-binding enzyme pockets through alternative binding modes . This compound could be included in focused screening panels alongside other oxazolo[5,4-d]pyrimidine derivatives (e.g., VEGFR2-targeted 7-amino analogs, CB2-targeted neutral antagonists) to profile scaffold-dependent polypharmacology across kinase, GPCR, CYP, and nucleobase-processing enzyme families. Procurement for multi-target profiling is most valuable when the compound is used as part of a matrixed library that systematically varies scaffold decoration while maintaining the core purine-isostere framework.

Reference Standard for CYP11B Enzyme Inhibition Assay Development and Validation

Given the availability of quantitative, comparator-benchmarked enzyme inhibition data generated under defined experimental conditions (human CYP11B1 and CYP11B2 expressed in V79 MZh cells, [¹⁴C]-deoxycorticosterone substrate, 6 h incubation, phosphoimaging detection) [1], this compound is suitable as a reference inhibitor for validating CYP11B enzyme inhibition assays. The well-separated IC50 values for CYP11B1 (167 nM) and CYP11B2 (5,950 nM) provide an internal dynamic range check for assay quality: a properly functioning assay should recapitulate the ~35-fold selectivity ratio, and deviations from this value can signal issues with enzyme expression, substrate concentration, or detection methodology. Compared to metyrapone (CYP11B1 IC50 7.83 μM), this compound offers substantially greater potency, allowing validation at lower concentrations where solubility artifacts are less likely . Compared to fadrozole (CYP11B1 IC50 ~40 nM), this compound's moderate CYP11B1 potency reduces the risk of compound carryover or non-specific binding artifacts at the high concentrations required for full concentration-response characterization. Its physicochemical properties (cLogP 4.58, PSA 77.11 Ų, zero H-bond donors) predict adequate solubility in DMSO stock solutions at concentrations suitable for dose-response studies . Researchers establishing new CYP11B screening cascades may find this compound useful as a selectivity calibrator positioned between non-selective tools (metyrapone) and ultra-potent, highly selective leads.

Quote Request

Request a Quote for 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.